molecular formula C10H7NO5 B1195529 7,8-Dihydroxykynurenic acid

7,8-Dihydroxykynurenic acid

Cat. No.: B1195529
M. Wt: 221.17 g/mol
InChI Key: TYPRWJJYCBNAQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and Molecular Formula

7,8-Dihydroxykynurenic acid is systematically named 7,8-dihydroxy-4-oxo-7,8-dihydro-1H-quinoline-2-carboxylic acid according to IUPAC rules. Its molecular formula is C₁₀H₉NO₅ , with a molecular weight of 223.18 g/mol . The structure features a bicyclic quinoline core substituted with two hydroxyl groups at positions 7 and 8, a ketone at position 4, and a carboxylic acid at position 2 (Figure 1).

Property Value
IUPAC Name 7,8-Dihydroxy-4-oxo-7,8-dihydro-1H-quinoline-2-carboxylic acid
Molecular Formula C₁₀H₉NO₅
Molecular Weight 223.18 g/mol
CAS Registry Number 2547-48-0
Canonical SMILES C1=CC2=C(C(C1O)O)NC(=CC2=O)C(=O)O

Stereochemical Configuration and Tautomeric Forms

The compound exists as a cis-7,8-dihydrodiol , with hydroxyl groups on adjacent carbons adopting a cis configuration due to enzymatic synthesis via kynurenate-7,8-dihydrodiol dehydrogenase. This stereospecificity is critical for its biological activity, as the trans isomer is not observed in natural systems.

Tautomerism arises from the keto-enol equilibrium at the 4-oxo group and the carboxylic acid moiety. Solid-state NMR studies of analogous hydroxyquinoline carboxylic acids suggest potential zwitterionic forms in crystalline states, where the carboxylic acid proton transfers to the quinoline nitrogen. However, experimental confirmation for this compound remains limited.

Spectroscopic Characterization (NMR, IR, UV-Vis)

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (500 MHz, D₂O) : Key signals include aromatic protons at δ 6.6–7.7 ppm, hydroxyl protons (exchangeable) at δ 9.5–10.2 ppm, and carboxylic acid protons at δ 12.1 ppm. The cis-diol protons resonate as a singlet near δ 4.8 ppm.
  • ¹³C NMR : Carbonyl carbons (C-4 and C-2) appear at δ 170–175 ppm, while aromatic carbons range from δ 110–150 ppm.

Infrared (IR) Spectroscopy

Prominent absorption bands include:

  • O–H stretch (hydroxyl and carboxylic acid): 2500–3300 cm⁻¹
  • C=O stretch (ketone and carboxylic acid): 1680–1720 cm⁻¹
  • C–O and C–N stretches: 1200–1300 cm⁻¹.

UV-Vis Spectroscopy

The compound exhibits strong absorption at λₘₐₓ = 368 nm (ε ≈ 4500 M⁻¹cm⁻¹) due to the conjugated quinoline system, with a shoulder near 256 nm from π→π* transitions.

Crystallographic Data and Solid-State Conformational Analysis

X-ray crystallographic data for this compound are not publicly available. However, studies on related hydroxyquinoline derivatives reveal planar quinoline rings with intramolecular hydrogen bonding between the carboxylic acid and adjacent hydroxyl groups. In the solid state, zwitterionic forms are hypothesized, where the carboxylic acid deprotonates to form a carboxylate, stabilizing the structure through electrostatic interactions.

Comparative analysis of 8-hydroxyquinoline-7-carboxylic acid (a structural analog) shows a dihedral angle of 8.5° between the quinoline ring and carboxylate group, suggesting minimal steric hindrance. Similar conformational rigidity likely applies to this compound, favoring planar arrangements for optimal π-orbital overlap.

Properties

Molecular Formula

C10H7NO5

Molecular Weight

221.17 g/mol

IUPAC Name

7,8-dihydroxy-4-oxo-1H-quinoline-2-carboxylic acid

InChI

InChI=1S/C10H7NO5/c12-6-2-1-4-7(13)3-5(10(15)16)11-8(4)9(6)14/h1-3,12,14H,(H,11,13)(H,15,16)

InChI Key

TYPRWJJYCBNAQC-UHFFFAOYSA-N

SMILES

C1=CC(=C(C2=C1C(=O)C=C(N2)C(=O)O)O)O

Canonical SMILES

C1=CC(=C(C2=C1C(=O)C=C(N2)C(=O)O)O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Related Compounds

Structural and Spectral Comparisons

Key structural analogs include Compound I , 8-hydroxykynurenic acid (8-OH-KYNA) , 7-hydroxykynurenic acid (7-OH-KYNA) , and kynurenic acid (KYNA) .

Table 1: Spectral and Physical Properties
Compound Molar Extinction Coefficient (ε, 300 nm) Stability Notes Key Enzymatic Cofactors
7,8-DHKA 17,900 Labile above pH 7.0; Fe²⁺ stabilizes NADH/NADPH, O₂
Compound I 8,800 Unstable; converts to 8-OH-KYNA non-enzymatically NADH, O₂
8-OH-KYNA 4,100 (293 nm) Stable under standard conditions NADH/NADPH
KYNA 10,400 (340 nm) Stable; mammalian excretion NADH, O₂

Key Observations :

  • 7,8-DHKA exhibits higher UV absorption (ε = 17,900) than Compound I (ε = 8,800), enabling spectrophotometric differentiation .
  • Unlike 8-OH-KYNA and KYNA, 7,8-DHKA requires ferrous ions to prevent degradation to a brown polymer .

Metabolic Pathways and Enzyme Specificity

Table 2: Enzymatic Conversion and Inhibition Profiles
Substrate Product Enzyme Involved Cofactor Requirement Inhibitors
KYNA Compound I Hydroxylase NADH/NADPH, O₂ None observed
Compound I 7,8-DHKA Dihydrodiol dehydrogenase NAD Competitive inhibition by 6-OH-KYNA
8-OH-KYNA 7,8-DHKA Hydroxylase NADH/NADPH Quinaldic acid (no effect)
7,8-DHKA Yellow compound (390 nm) Oxygenase Fe²⁺ KYNA (no effect)

Key Observations :

  • Species-Specific Metabolism : 7,8-DHKA is absent in mammalian KYNA metabolism, which instead excretes KYNA directly .
  • Cofactor Divergence : The dehydrogenation of Compound I to 7,8-DHKA requires NAD, unlike the NADH/NADPH-dependent hydroxylation steps .

Functional Distinctions

  • All three compounds converge to the same yellow product (λmax = 390 nm) but via distinct pathways .
  • Redox Sensitivity : 7,8-DHKA synthesis proceeds anaerobically if NADH is regenerated (e.g., via lactic dehydrogenase), unlike the oxygen-dependent formation of Compound I .

Research Implications and Unresolved Questions

Structural Elucidation : The exact structure of Compound I remains unresolved due to instability .

Enzyme Engineering : The specificity of 7,8-dihydroxykynurenate 8,8a-dioxygenase (EC 1.13.11.10) could be harnessed for bioremediation of aromatic pollutants .

Q & A

Q. What ethical and reproducibility standards apply to publishing 7,8-DHKA research?

  • Methodological Answer : Adhere to ARRIVE guidelines for preclinical studies. Disclose strain-specific microbial responses (e.g., Bacillus cereus vs. Pseudomonas) and raw data deposition in repositories like Figshare or Zenodo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7,8-Dihydroxykynurenic acid
Reactant of Route 2
7,8-Dihydroxykynurenic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.